4-(Difluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by the presence of a difluoromethoxy group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 188.13 g/mol. The compound features a benzoic acid structure, which is modified by the addition of two fluorine atoms and a methoxy group, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Research indicates that 4-(Difluoromethoxy)benzoic acid exhibits biological activities that may be beneficial in medical applications. For instance, studies have shown that derivatives of this compound can inhibit certain pathways involved in pulmonary fibrosis, suggesting potential therapeutic roles in treating fibrotic diseases . Furthermore, its structural similarity to other bioactive compounds allows for exploration in drug design and development.
The synthesis of 4-(Difluoromethoxy)benzoic acid can be achieved through various methods:
4-(Difluoromethoxy)benzoic acid finds diverse applications:
Studies involving 4-(Difluoromethoxy)benzoic acid have focused on its interactions with biological targets. For example, research has demonstrated its inhibitory effects on specific pathways related to pulmonary fibrosis, indicating that it may modulate cellular responses through receptor interactions or enzyme inhibition . Further interaction studies are necessary to elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with 4-(Difluoromethoxy)benzoic acid, which can be compared based on their functional groups and biological activities:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-(Trifluoromethoxy)benzoic acid | 4837-19-8 | 0.96 |
4-(Trifluoromethoxy)benzoic acid | 330-12-1 | 0.94 |
Methyl 3-(trifluoromethoxy)benzoate | 148438-00-0 | 0.91 |
2-(Trifluoromethoxy)terephthalic acid | 175278-21-4 | 0.90 |
3-(Difluoromethoxy)benzaldehyde | 85684-61-3 | 0.88 |
These compounds differ primarily in their fluorination patterns and substituents, which influence their reactivity and biological properties. The unique difluoromethoxy substitution in 4-(Difluoromethoxy)benzoic acid may confer distinct advantages in terms of solubility and interaction with biological targets compared to its analogs.
Irritant